molecular formula C16H16N2O5 B13920031 Methyl 4-(benzylamino)-2-methoxy-5-nitrobenzoate CAS No. 89722-54-3

Methyl 4-(benzylamino)-2-methoxy-5-nitrobenzoate

Cat. No.: B13920031
CAS No.: 89722-54-3
M. Wt: 316.31 g/mol
InChI Key: MZIWANJBJWVZTD-UHFFFAOYSA-N
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Description

Methyl 4-(benzylamino)-2-methoxy-5-nitrobenzoate is an organic compound with a complex structure that includes a benzylamino group, a methoxy group, and a nitro group attached to a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(benzylamino)-2-methoxy-5-nitrobenzoate typically involves multiple steps. One common method starts with the nitration of methyl 2-methoxybenzoate to introduce the nitro group. This is followed by the substitution of the nitro group with a benzylamino group through a nucleophilic aromatic substitution reaction. The final step involves esterification to form the benzoate ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(benzylamino)-2-methoxy-5-nitrobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-(benzylamino)-2-methoxy-5-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 4-(benzylamino)-2-methoxy-5-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the benzylamino group can interact with biological macromolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(aminomethyl)-2-methoxy-5-nitrobenzoate
  • Methyl 4-(benzylamino)-2-hydroxy-5-nitrobenzoate
  • Methyl 4-(benzylamino)-2-methoxy-3-nitrobenzoate

Uniqueness

Methyl 4-(benzylamino)-2-methoxy-5-nitrobenzoate is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. Its combination of a benzylamino group with a methoxy and nitro group on a benzoate ester backbone makes it particularly versatile for various applications .

Properties

CAS No.

89722-54-3

Molecular Formula

C16H16N2O5

Molecular Weight

316.31 g/mol

IUPAC Name

methyl 4-(benzylamino)-2-methoxy-5-nitrobenzoate

InChI

InChI=1S/C16H16N2O5/c1-22-15-9-13(17-10-11-6-4-3-5-7-11)14(18(20)21)8-12(15)16(19)23-2/h3-9,17H,10H2,1-2H3

InChI Key

MZIWANJBJWVZTD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1C(=O)OC)[N+](=O)[O-])NCC2=CC=CC=C2

Origin of Product

United States

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